molecular formula C26H27N5O4 B11125001 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11125001
M. Wt: 473.5 g/mol
InChI Key: SKHFPOUQUCMZHY-UHFFFAOYSA-N
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Description

7-[2-(3,4-Dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo structure: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the dimethoxyphenyl group: This step typically involves a Friedel-Crafts alkylation reaction.

    Formation of the imino and oxo groups: These functional groups can be introduced through oxidation and imination reactions, respectively.

    Attachment of the prop-2-en-1-yl group: This can be done using a substitution reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and methoxy groups.

    Reduction: Reduction reactions can target the imino and oxo groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the prop-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of various functional groups on biological activity. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to engage in a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the triazatricyclo structure.

    Mescaline: Similar to 3,4-dimethoxyphenethylamine, mescaline contains a trimethoxyphenyl group.

    Bevantolol: A compound that also contains a dimethoxyphenyl group but differs significantly in its overall structure.

Uniqueness

The uniqueness of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its complex structure, which combines multiple functional groups in a single molecule. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O4/c1-5-11-28-25(32)18-15-19-24(29-23-16(2)7-6-12-31(23)26(19)33)30(22(18)27)13-10-17-8-9-20(34-3)21(14-17)35-4/h5-9,12,14-15,27H,1,10-11,13H2,2-4H3,(H,28,32)

InChI Key

SKHFPOUQUCMZHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCC=C

Origin of Product

United States

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